2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid
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Overview
Description
2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol This compound features a tetrahydrofuran ring attached to a butanoic acid backbone, with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-tetrahydrofuran carboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include substituted tetrahydrofuran derivatives, amino acids, and other functionalized organic compounds .
Scientific Research Applications
2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid include:
- This compound derivatives
- Other amino acids with tetrahydrofuran rings
- Substituted butanoic acids
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of amino acids and tetrahydrofuran rings.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-4-(oxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)4-3-6-2-1-5-12-6/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
BSKPHYAWZGBFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(C(=O)O)N |
Origin of Product |
United States |
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